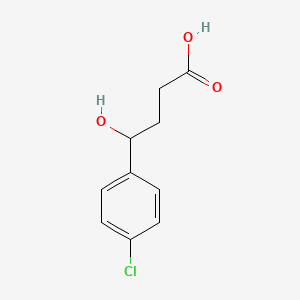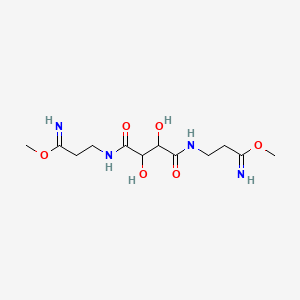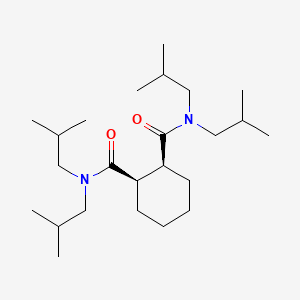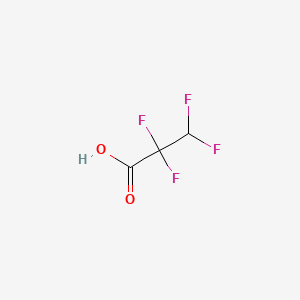
Flupropanate
Descripción general
Descripción
Flupropanate is a synthetic herbicide used in the agricultural industry, particularly for weed control in cereal and grass crops. It is a member of the phenoxypropionic acid herbicide family and is one of the more widely used herbicides in the world. It is a non-selective herbicide, meaning it kills all plants that it comes in contact with, including both weeds and crops. It is a popular choice for farmers due to its low cost and effectiveness.
Aplicaciones Científicas De Investigación
Control of Chilean Needle Grass in Pastures
Flupropanate: is used to manage invasive grass species like Chilean needle grass in pastures. Studies have shown that its application can significantly reduce the basal cover of this weed, which is known for its low palatability and potential to spread over large areas. However, its effectiveness can lead to increased bare ground and broadleaf weed cover, posing a challenge for grazing systems .
Management of Nassella Tussock
Field trials in New Zealand evaluated Flupropanate for controlling Nassella tussock in hill-country pastures. The herbicide showed varying degrees of effectiveness, with some sites experiencing significant damage to desirable pasture species. This highlights the need for careful application to balance weed control and pasture health .
Mecanismo De Acción
Target of Action
Flupropanate is primarily used for the control of various invasive grasses . Its primary targets include species such as Serrated Tussock, Rats Tail Grass, Needle Grass, and African Lovegrass . These grasses are known to invade and degrade pastures, reducing their productivity and biodiversity .
Mode of Action
Flupropanate is a systemic herbicide that is slowly absorbed mainly by the roots of the target grasses . It inhibits a biochemical pathway associated with cell wall synthesis . This inhibition disrupts the normal growth and development of the target grasses, leading to their eventual death .
Biochemical Pathways
The specific biochemical pathway inhibited by Flupropanate is associated with cell wall synthesis . By disrupting this pathway, Flupropanate prevents the target grasses from producing essential components of their cell walls. This disruption impairs the structural integrity and growth of the grasses, leading to their death .
Pharmacokinetics
This suggests that its bioavailability and effectiveness may be influenced by factors such as soil type and moisture levels .
Result of Action
The action of Flupropanate results in the death of the target grasses over a period of 2 to 12 months . The slow action of Flupropanate allows it to be absorbed and translocated within the target grasses, ensuring comprehensive control . It can also affect non-target species, causing a decline in their cover .
Action Environment
The action, efficacy, and stability of Flupropanate are influenced by various environmental factors. For instance, the rate of Flupropanate absorption can be affected by soil type, with less plant availability in heavier clay soils compared to lighter sandy soils . Rainfall is also a crucial factor, as it aids in the absorption of Flupropanate by the roots . Furthermore, the life stage of the plant and animal grazing pressures can influence the uptake and effectiveness of Flupropanate .
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRROZVNOOEPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058177 | |
| Record name | Flupropanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756-09-2 | |
| Record name | Flupropanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flupropanate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupropanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrafluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPROPANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KS3J2Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




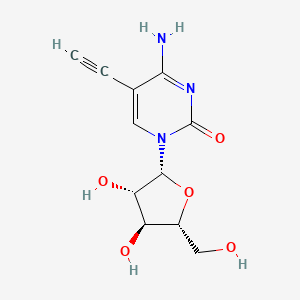
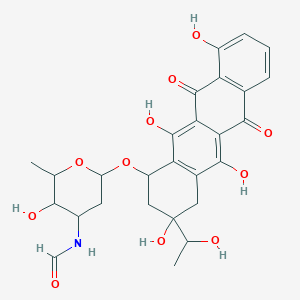
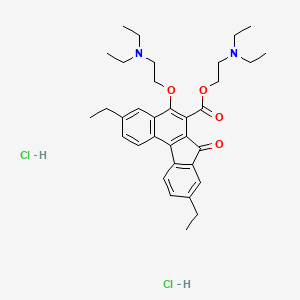





![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)
